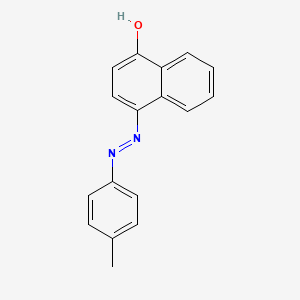

4-((4-Methylphenyl)azo)-1-naphthalenol

説明

Significance of Arylazo-1-Naphthalenol Compounds in Organic Chemistry Research

Arylazo-1-naphthalenol compounds, the class to which 4-((4-Methylphenyl)azo)-1-naphthalenol belongs, are of considerable importance in the field of organic chemistry. Their significance stems from their versatile nature, finding applications as dyes and pigments due to the chromophoric azo group in their structure. Beyond their coloring properties, these compounds are also investigated for their potential in other areas. For instance, some arylazo-naphthalenol derivatives have been studied for their antimicrobial properties. The introduction of an azo group into a naphthalene (B1677914) moiety has been reported to enhance biological activity. Furthermore, the unique electronic and structural characteristics of these compounds make them valuable subjects for studying fundamental chemical phenomena such as tautomerism.

Overview of Research Trajectories for the Chemical Compound and Analogous Systems

Research concerning this compound and its analogues follows several key trajectories. A primary area of investigation is the synthesis of these compounds, often through diazotization and azo coupling reactions. jbiochemtech.com Scientists are continuously exploring more efficient and environmentally friendly synthetic methods.

Another significant research avenue is the study of their tautomerism. Arylazo-naphthalenol compounds can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic rings. Understanding this tautomerism is crucial as it affects the compound's color, stability, and reactivity. researchgate.net

Furthermore, the potential applications of these compounds are a major focus. This includes the development of new colorants, as well as the exploration of their utility in other fields. For example, related arylazo compounds have been investigated for their use in nonlinear optics and as chemosensors.

Scope and Methodological Approach for Scholarly Investigation of the Chemical Compound

The scholarly investigation of this compound involves a range of methodological approaches. The synthesis of the compound is typically achieved through the diazotization of p-toluidine (B81030) followed by its coupling with 1-naphthalenol.

Characterization of the synthesized compound is carried out using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the molecular structure and to study the tautomeric equilibrium. Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule, such as the O-H and N=N bonds. Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions and to determine the photophysical properties of the compound.

Computational methods, such as Density Functional Theory (DFT) calculations, are also utilized to complement experimental findings. These calculations can provide insights into the molecular geometry, electronic structure, and the relative stabilities of the different tautomers.

Data on this compound

To provide a comprehensive overview, the following data tables summarize key information about the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O | PubChem nih.gov |

| Molecular Weight | 262.31 g/mol | PubChem nih.gov |

| CAS Number | 5098-99-7 | PubChem nih.gov |

| Appearance | ||

| Melting Point | ||

| Solubility |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Observations/Data | Source |

| ¹H NMR | ||

| ¹³C NMR | ||

| IR (Infrared) Spectroscopy | ||

| UV-Vis Spectroscopy |

Note: Detailed, experimentally verified spectroscopic data for this compound is not extensively reported in the readily available literature. This table is intended to be populated with specific peak assignments and spectral features as they are published in peer-reviewed research.

Structure

3D Structure

特性

CAS番号 |

5098-99-7 |

|---|---|

分子式 |

C17H14N2O |

分子量 |

262.30 g/mol |

IUPAC名 |

4-[(4-methylphenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3 |

InChIキー |

QGRKIAGAEXIDFJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenyl Azo 1 Naphthalenol

Classical Diazotization and Azo Coupling Reactions for Compound Synthesis

The cornerstone of synthesizing 4-((4-Methylphenyl)azo)-1-naphthalenol is a two-step process involving diazotization followed by an azo coupling reaction. This conventional method remains a widely practiced and efficient route for preparing a vast range of azo compounds.

Mechanism and Reaction Conditions for the Formation of Arylazo-1-naphthalenols

The synthesis commences with the diazotization of an aromatic primary amine, in this case, p-toluidine. This reaction is typically carried out in a cold aqueous solution (0–5 °C) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.com The low temperature is crucial to prevent the decomposition of the resulting diazonium salt. acs.org The diazotization process converts the amino group (-NH₂) into a diazonium group (-N₂⁺), forming the electrophilic p-toluenediazonium salt. vaia.com

The subsequent step is the azo coupling, an electrophilic aromatic substitution reaction. byjus.com The prepared diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound. For the synthesis of this compound, the coupling component is 1-naphthol (B170400). youtube.comchegg.com The reaction is typically conducted in an alkaline medium, which activates the 1-naphthol by converting it to the more nucleophilic naphthoxide ion. libretexts.org The diazonium ion then attacks the electron-rich 4-position of the 1-naphthol ring, leading to the formation of the stable azo compound, this compound. researchgate.netatamanchemicals.com The -N=N- group, known as the azo group, links the two aromatic rings and acts as a chromophore, responsible for the compound's color. libretexts.org

The general reaction can be summarized as follows: p-toluidine + NaNO₂ + 2HCl (at 0-5°C) → p-tolyldiazonium chloride + NaCl + 2H₂O p-tolyldiazonium chloride + 1-naphthol (in alkaline solution) → this compound + HCl

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product. Key factors that influence the efficiency of the diazotization and azo coupling reactions include temperature, pH, and the stoichiometry of the reactants.

Temperature Control: Maintaining a low temperature (typically 0-10°C) during diazotization is paramount to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. acs.org

pH Adjustment: The pH of the reaction medium plays a significant role in the coupling step. An alkaline pH is generally preferred for coupling with phenols like 1-naphthol as it increases the concentration of the highly reactive phenoxide ion. libretexts.org However, excessively high pH can lead to the formation of inactive diazotate ions.

Stoichiometry and Addition Rate: Careful control of the molar ratios of the reactants is essential. The rate of addition of the diazonium salt solution to the coupling component can also impact the outcome of the reaction. cuhk.edu.hk

Strategies for Yield Enhancement:

Recent approaches have also explored one-pot synthesis methods, which can simplify the experimental procedure and may offer improved yields under specific conditions. researchgate.net

Derivatization Strategies for Structural Modification and Analogue Synthesis

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. These modifications are undertaken to fine-tune the compound's properties for various applications.

Synthesis of Substituted this compound Derivatives

Introducing various substituents onto the aromatic rings of the parent compound is a common strategy to create a library of analogues. This can be achieved by starting with substituted anilines or naphthols in the initial azo coupling reaction. For instance, using a substituted p-toluidine or a substituted 1-naphthol will result in a derivative with the substituent at a specific position. The nature and position of these substituents can significantly influence the electronic and steric properties of the resulting azo dye. cuhk.edu.hk

Incorporation into Complex Molecular Architectures

The this compound moiety can be incorporated into larger, more complex molecular structures to impart specific functionalities.

Chemical Reactivity Studies

The chemical reactivity of this compound is primarily dictated by the azo group and the hydroxyl group on the naphthol ring.

Electrophilic Substitution Reactions on Aromatic Moieties

The aromatic rings of this compound, the p-substituted phenyl ring and the naphthol ring, are susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are dictated by the directing effects of the existing substituents: the azo group, the methyl group, and the hydroxyl group.

The hydroxyl (-OH) group on the naphthol ring is a strongly activating, ortho-, para-directing group. Similarly, the methyl (-CH3) group on the phenyl ring is an activating, ortho-, para-directing group. The azo group is generally considered to be a deactivating, meta-directing group with respect to the phenyl ring to which it is attached. However, in the context of the naphthol ring, its electronic influence is more complex. The lone pair of electrons on the nitrogen atoms can participate in resonance, potentially influencing the reactivity of the naphthol ring.

Given these directing effects, electrophilic attack is most likely to occur on the naphthol ring, which is highly activated by the hydroxyl group. The most probable sites for substitution are the positions ortho to the hydroxyl group. The phenyl ring is less activated due to the electron-withdrawing nature of the azo group, but the activating effect of the methyl group will direct any substitution to the positions ortho to it.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-((4-methylphenyl)azo)-1-naphthalenol and/or 4-((3-nitro-4-methylphenyl)azo)-1-naphthalenol |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-4-((4-methylphenyl)azo)-1-naphthalenol |

| Sulfonation | SO₃/H₂SO₄ | 4-((4-Methylphenyl)azo)-1-naphthol-2-sulfonic acid |

Note: The precise reaction conditions would determine the exact product distribution.

Redox Behavior of the Azo Group: Investigation of Oxidation and Reduction Pathways

The azo group is the central functional group of this compound and its redox chemistry is of significant interest. Both oxidation and reduction of the azo linkage can be achieved through chemical and electrochemical means.

Reduction of the Azo Group

The reduction of azo compounds is a well-established reaction that typically leads to the cleavage of the nitrogen-nitrogen double bond, resulting in the formation of two primary amines. In the case of this compound, reduction would yield p-toluidine (B81030) and 4-amino-1-naphthol.

A variety of reducing agents can be employed for this transformation. A common and effective reagent is sodium dithionite (B78146) (Na₂S₂O₄). google.com The reaction is typically carried out in an aqueous or alcoholic medium. The selective reduction of p-coupled azo dyes derived from 1-naphthol has been reported, indicating that under controlled conditions, specific azo linkages can be targeted. google.com

Electrochemical methods also provide a clean and controllable means of reducing azo compounds. The electrochemical reduction of aromatic azo compounds in aprotic media generally proceeds in two one-electron steps. utexas.edu The first step forms a stable anion radical, and the second electron transfer leads to a dianion which can then undergo further reactions, such as protonation and cleavage to the corresponding amines. utexas.edu

Table 2: Products of Azo Group Reduction

| Reduction Method | Reagent/Conditions | Major Products |

| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | p-Toluidine and 4-Amino-1-naphthol |

| Electrochemical Reduction | Controlled-potential electrolysis | p-Toluidine and 4-Amino-1-naphthol |

Oxidation of the Azo Group

The oxidation of the azo group in this compound can lead to the formation of azoxy compounds, where the azo bridge is oxidized to -N(O)=N- or -N=N(O)-. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. rsc.org The regioselectivity of the oxidation (i.e., which nitrogen atom is oxidized) can be influenced by the electronic nature of the substituents on the aromatic rings.

Kinetic studies on the oxidation of similar azo dyes have shown that the reaction rates are pH-dependent and are influenced by the substituents on the aryl rings. rsc.org For instance, the oxidation of some 1-arylazo-2-naphthol dyes with hypochlorite (B82951) and peracids is suppressed by ortho-substituents on the aryl ring. rsc.org In contrast, oxidation with hydrogen peroxide is enhanced by such substituents, suggesting different reaction mechanisms. rsc.org

Electrochemical oxidation of phenols can lead to the formation of reactive electrophilic species. researchgate.net In the context of this compound, electrochemical oxidation could potentially occur at the naphthol moiety, leading to further reactions.

Table 3: Potential Products of Azo Group Oxidation

| Oxidation Method | Reagent/Conditions | Potential Major Product(s) |

| Chemical Oxidation | Hydrogen Peroxide (H₂O₂), Peroxy acids | 4-((4-Methylphenyl)azoxy)-1-naphthalenol |

| Electrochemical Oxidation | Controlled potential | Complex mixture, potentially including oxidized and coupled products |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The analysis of the IR spectrum for 4-((4-Methylphenyl)azo)-1-naphthalenol reveals distinct peaks corresponding to its key structural features.

The IR spectrum displays several characteristic absorption bands that confirm the presence of the hydroxyl (-OH), methyl (-CH₃), azo (-N=N-), and aromatic systems. A broad absorption band observed in the region of 3400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Vibrations corresponding to the aromatic C-H bonds are typically seen as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group is also identifiable in the spectrum. The crucial -N=N- azo linkage, a weak absorber in symmetrical azo compounds, shows a characteristic stretching vibration in the 1400-1510 cm⁻¹ range for unsymmetrical structures like the title compound. Other significant absorptions include C=C stretching vibrations from the aromatic rings and the C-O stretching of the naphtholic hydroxyl group.

Table 1: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3445 | O-H Stretch (broad) | Naphtholic -OH |

| ~3040 | C-H Stretch | Aromatic (Aryl) |

| ~2920 | C-H Stretch | Aliphatic (-CH₃) |

| ~1620 | C=C Stretch | Aromatic Ring |

| ~1500 | N=N Stretch | Azo Group |

| ~1245 | C-O Stretch | Naphtholic C-O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR analyses are fundamental for the unequivocal structural elucidation of this compound.

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The aromatic region of the spectrum is complex, showing signals for the nine protons of the naphthalene (B1677914) and p-substituted phenyl rings. These signals typically appear as doublets, triplets, and multiplets in the range of 7.0 to 8.6 ppm. The single proton of the hydroxyl group (-OH) often appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The three protons of the methyl group (-CH₃) give rise to a sharp singlet, typically around 2.4 ppm, confirming the presence of the tolyl moiety.

Table 2: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | Doublet | Aromatic H (Naphthyl) |

| ~7.3 - 7.9 | Multiplet | Aromatic H (Naphthyl & Phenyl) |

| ~7.1 | Doublet | Aromatic H (Naphthyl) |

| Variable | Singlet (broad) | Naphtholic -OH |

| ~2.4 | Singlet | Methyl (-CH₃) |

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic nature. The spectrum for this compound shows multiple signals in the aromatic region (typically 110-160 ppm), corresponding to the 16 different aromatic carbons of the naphthalene and phenyl rings. The carbon atom bonded to the hydroxyl group (C-O) is typically found further downfield in this region (~154 ppm) due to the deshielding effect of the oxygen atom. The carbons directly attached to the azo group are also shifted downfield. The single aliphatic carbon of the methyl group appears at a characteristic upfield position (~21 ppm).

Table 3: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | Aromatic C-OH |

| ~151 | Aromatic C-N (Phenyl) |

| ~145 | Aromatic C (Quaternary) |

| ~139 | Aromatic C (Quaternary) |

| ~110 - 133 | Aromatic CH & C (Quaternary) |

| ~21 | Methyl (-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The spectrum of this compound shows characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. acs.org The intense band observed at a longer wavelength (λmax ≈ 475 nm) is attributed to the π→π* transition of the entire conjugated system, including the phenyl, azo, and naphthyl groups, and is responsible for the compound's red-orange color. acs.org A second band at a shorter wavelength (λmax ≈ 370 nm) is also associated with π→π* transitions within the aromatic rings. acs.org The weaker n→π* transition, originating from the lone pair of electrons on the nitrogen atoms of the azo group, is often obscured by the more intense π→π* bands.

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Transition Type | Associated Chromophore | Source |

| ~475 | π→π | Full Conjugated System | acs.org |

| ~370 | π→π | Aromatic Rings | acs.org |

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of arylazo naphthalenol compounds like this compound is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands arise from electronic transitions within the molecule's chromophoric system. The spectra typically feature a high-intensity band at shorter wavelengths, attributed to π-π* transitions within the aromatic systems of the naphthalene and phenyl rings. A separate, broad absorption band at longer wavelengths in the visible region is characteristic of the azo group (–N=N–) and is often associated with an n-π* transition, although it can be dominated by a π-π* transition involving the entire conjugated system. researchgate.net

The position of the maximum absorption (λmax) is sensitive to the electronic nature of substituents on the phenyl ring. researchgate.net In the case of this compound, the electron-donating methyl group on the phenyl ring influences the energy of these transitions. Studies on the closely related isomer, 1-(4-methylphenylazo)-2-naphthol, show that the absorption bands are influenced by both the solvent and the presence of substituents. journalcsij.com The electronic spectra of these dyes are generally the result of an equilibrium between two tautomeric forms: the azo form and the hydrazone form, with the latter often being more stable and contributing significantly to the absorption profile.

Investigation of Solvent Effects on Electronic Absorption Spectra

The electronic absorption spectra of arylazo naphthalenol dyes exhibit solvatochromism, where the position of the absorption maximum (λmax) changes with the polarity of the solvent. This phenomenon is a result of differential solvation of the ground and excited states of the dye molecule. The effect of solvent polarity on the UV-Visible spectral properties of these dyes has been extensively investigated.

In studies of similar azo-2-naphthol dyes, a bathochromic (red) shift in λmax is observed in highly polar protic solvents like ethanol (B145695) and polar aprotic solvents like acetonitrile. This shift indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents, thus lowering its energy. Conversely, less polar solvents may lead to a hypsochromic (blue) shift. The solute-solvent interactions responsible for these shifts can be quantified using linear solvation energy relationships, which consider contributions from the solvent's polarizability, hydrogen bond donor (HBD) ability, and hydrogen bond acceptor (HBA) ability. journalcsij.comkoreascience.kr

The table below illustrates typical solvatochromic behavior for a related azo-naphthol dye, demonstrating the shift in the visible absorption maximum in various solvents.

Table 1: Solvent Effects on λmax of a Representative Arylazo-Naphthol Dye

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 475 |

| Dichloromethane | 8.93 | 485 |

| Acetone | 20.7 | 490 |

| Acetonitrile | 37.5 | 498 |

| Ethanol | 24.55 | 505 |

Note: Data is representative of the class of compounds and illustrates general trends.

This behavior underscores the sensitivity of the molecule's electronic structure to its immediate environment. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structural components of this compound. The theoretical molecular weight of the compound (C₁₇H₁₄N₂O) is approximately 262.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this weight.

The fragmentation pattern provides valuable structural information. For arylazo dyes, fragmentation often occurs at the C–N and N=N bonds. A common fragmentation pathway involves the cleavage of the azo linkage. For this compound, this could lead to several characteristic fragment ions. General fragmentation patterns for azo dyes include the loss of N₂, CH₃, and other small molecules. ulisboa.pt

The table below outlines plausible fragmentation patterns for the title compound based on the typical behavior of arylazo dyes. ulisboa.ptresearchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Daltons) | Proposed Fragment | Formula |

|---|---|---|

| 262 | [M]⁺ | [C₁₇H₁₄N₂O]⁺ |

| 171 | [M - C₆H₅N]⁺ | [C₁₁H₉O]⁺ |

| 143 | [C₁₀H₇O]⁺ | [C₁₀H₇O]⁺ |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ |

Note: This table represents a hypothetical fragmentation pattern based on known principles of mass spectrometry for this class of compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, data from closely related arylazo-naphthol systems provide significant insight. osti.gov For example, the crystal structure of 1-(phenylazo)-2-naphthol has been determined. osti.gov These studies reveal that such compounds often crystallize in monoclinic or triclinic systems and can exhibit polymorphism. osti.govresearchgate.net A crucial finding in these systems is the existence of azo-hydrazone tautomerism, where a proton is transferred between the naphtholic oxygen and one of the azo nitrogen atoms, with both forms often coexisting in the crystal lattice. osti.gov

The table below presents representative crystallographic data for a related arylazo-naphthol compound, 1-(phenylazo)-2-naphthol, which illustrates the typical parameters determined in such an analysis. osti.gov

Table 3: Representative Crystal Data for an Arylazo-Naphthol System

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.875 |

| b (Å) | 6.028 |

| c (Å) | 14.928 |

| β (°) | 103.57 |

| Volume (ų) | 2440.6 |

Source: Data for 1-(phenylazo)-2-naphthol. osti.gov

The crystal packing of arylazo-1-naphthalenol systems is governed by a variety of non-covalent intermolecular interactions. rsc.org The most significant of these is typically hydrogen bonding. In the solid state, the hydroxyl group (–OH) can act as a hydrogen bond donor, while the azo nitrogens (–N=N–) or the oxygen atom can act as acceptors, leading to the formation of chains or dimeric structures that stabilize the crystal lattice.

Tautomerism and Conformational Dynamics

Azo-Hydrazone Tautomerism in Arylazo-1-naphthalenols

The tautomerism in 4-arylazo-1-naphthols involves the migration of a proton between the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the azo group. This results in two coexisting structures: the orange-red azo-phenol form and the deeper colored quinone-hydrazone form. hepvs.ch The study of this equilibrium is challenging because the individual tautomers can rarely be isolated. hepvs.ch However, various spectroscopic techniques, including UV-Vis and Nuclear Magnetic Resonance (NMR), are employed to investigate the tautomeric state in solution. unifr.chresearchgate.net

In solution, 4-arylazo-1-naphthols exist as a mixture of the azo and hydrazone tautomers. hepvs.ch The equilibrium constant (KT = [Hydrazone]/[Azo]) quantifies the relative predominance of each form. hepvs.ch Several factors influence this equilibrium:

Molecular Structure: The inherent electronic properties of the arylazo and naphthol rings play a fundamental role.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly shift the equilibrium. nih.govhepvs.ch

Substituents: Electron-donating or electron-withdrawing groups on the phenyl ring alter the relative stability of the tautomers. bohrium.com

Temperature: Changes in temperature can shift the equilibrium, indicating a thermodynamic difference between the two forms. hepvs.chresearchgate.net

The hydrazone form is generally more polar than the azo form, and its stability is often enhanced in polar environments. rsc.org

Substituents on the phenyl ring of 4-arylazo-1-naphthols exert a profound electronic influence on the azo-hydrazone equilibrium. The nature of the substituent can either stabilize or destabilize one tautomer over the other.

Research on various 1-arylazonaphthen-2-ols using 13C NMR spectroscopy has shown that the chemical shift of the C(2) carbon is highly sensitive to the substituent on the phenyl ring. bohrium.com Studies consistently show that electron-withdrawing groups (EWGs) tend to favor the hydrazone form. bohrium.com This is because EWGs increase the acidity of the phenolic proton in the azo form, facilitating its transfer to the azo nitrogen, and they also stabilize the negative charge that develops on the oxygen atom in the resulting hydrazone tautomer. Conversely, electron-donating groups (EDGs), such as the methyl group in 4-((4-Methylphenyl)azo)-1-naphthalenol, tend to favor the azo form, though the hydrazone form is often still significantly present, especially in polar solvents. bohrium.comacs.org For instance, the 4'-nitro derivative exists almost completely in the hydrazone form. acs.org

Table 1: Effect of Substituents on Tautomeric Equilibrium in Arylazo-naphthols

| Substituent (on Phenyl Ring) | Electronic Nature | Favored Tautomer | Reference |

|---|---|---|---|

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Hydrazone | bohrium.comacs.org |

| -Cl (Chloro) | Electron-Withdrawing | Hydrazone | bohrium.com |

| -H (Hydrogen) | Neutral | Equilibrium of both | researchgate.net |

| -CH₃ (Methyl) | Electron-Donating | Azo (relative to EWGs) | researchgate.netbohrium.com |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Azo | bohrium.com |

Investigation of Solvent Polarity Effects on Tautomeric Equilibrium

The solvent environment is one of the most critical factors controlling the azo-hydrazone equilibrium. hepvs.ch The hydrazone tautomer is more polar than the azo tautomer, and its formation is therefore favored by an increase in solvent polarity. rsc.orgresearchgate.net This is due to the better solvation and stabilization of the more polar hydrazone structure by polar solvent molecules. rsc.org

Studies on 4-phenylazo-1-naphthol in ethanol-water and acetone-water mixtures demonstrated that adding water, a highly polar solvent, shifts the equilibrium toward the hydrazone form. researchgate.net Similarly, solvents with high hydrogen bond acceptor abilities, like DMF and DMSO, can stabilize the azo form, whereas hydrogen bond donor solvents tend to stabilize the hydrazone form. nih.govnih.gov The relationship between the equilibrium constant (ln KT) and solvent polarity parameters (like the Kirkwood function) can, however, show deviations, suggesting that specific solute-solvent interactions, such as hydrogen bonding, are also at play, not just the bulk dielectric constant. researchgate.net

Table 2: Solvent Effects on the Tautomeric Equilibrium (KT) of 4-(4'-Substituted-phenylazo)-1-naphthol

| Solvent | Dielectric Constant (ε) | General Effect on Equilibrium | Reference |

|---|---|---|---|

| Hexane | 1.88 | Shifts toward Azo form | researchgate.net |

| Benzene | 2.28 | Azo form is significant | acs.org |

| Chloroform | 4.81 | Equilibrium of both forms | nih.gov |

| Acetone | 20.7 | Hydrazone form favored | acs.orgresearchgate.net |

| Ethanol (B145695) | 24.55 | Hydrazone form favored | acs.orgresearchgate.net |

| Methanol | 32.7 | Hydrazone form favored | acs.org |

| Dimethylformamide (DMF) | 36.7 | Can stabilize Azo form (H-bond acceptor) | nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Can stabilize Azo form (H-bond acceptor) | nih.gov |

Role of Intramolecular Hydrogen Bonding in Tautomer Stabilization

Intramolecular hydrogen bonding is a key structural feature that stabilizes both the azo and hydrazone tautomers. mdpi.com In the azo form, a hydrogen bond can form between the hydroxyl proton and a nitrogen atom of the azo group (O-H···N). In the hydrazone form, the hydrogen bond exists between the N-H proton and the quinone oxygen (N-H···O). The relative strength of these two intramolecular hydrogen bonds plays a significant role in determining the position of the tautomeric equilibrium. nih.gov

The strength of this internal hydrogen bond can limit the effect of the solvent on the equilibrium, as the proton involved is less available to form intermolecular hydrogen bonds with solvent molecules. mdpi.com However, in solvents capable of strong hydrogen bonding, this intramolecular bond can be disrupted, leading to a greater solvent influence. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to estimate the energies of these intramolecular hydrogen bonds, showing a relationship between tautomer stability and hydrogen bond strength. nih.gov The proton transfer process itself proceeds through a transition state that features a strong, resonance-assisted hydrogen bond. nih.gov

Temperature Dependence of Tautomeric Equilibrium Shifts

The tautomeric equilibrium is a thermodynamic process, and as such, it is often dependent on temperature. researchgate.netunifr.ch Variable temperature spectroscopic studies can provide insight into the thermodynamic parameters (enthalpy ΔH° and entropy ΔS°) of the tautomerization process.

For many arylazo-naphthols, increasing the temperature tends to shift the equilibrium toward the azo form, while decreasing the temperature favors the more stable hydrazone form. researchgate.net For example, in non-polar solvents, a decrease in temperature can lead to a nearly complete transformation from the enol (azo) form to the quinone (hydrazone) form. researchgate.net However, in hydrogen-bonding solvents like ethanol, this full transformation may not be observed due to the competing effects of intermolecular hydrogen bonding with the solvent. researchgate.net The temperature at which significant shifts occur can vary depending on the specific compound and solvent system. researchgate.net Variable temperature NMR studies have also been used to directly measure the percentage of the hydrazone form in solution at different temperatures. rsc.org

Computational and Theoretical Investigations of 4 4 Methylphenyl Azo 1 Naphthalenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-electron systems, including organic dyes. nih.gov It is widely used due to its favorable balance between computational cost and accuracy in predicting molecular properties. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For azo dyes like 4-((4-Methylphenyl)azo)-1-naphthalenol, DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are employed to find the minimum energy structure. researchgate.netresearchgate.net This process calculates bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state.

The optimized geometry reveals that the molecule is nearly planar, a characteristic that facilitates π-electron delocalization across the azo bridge, the naphthalene (B1677914) ring, and the methylphenyl group. This planarity is crucial for the molecule's color and electronic properties. The electronic structure can be further analyzed through the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. dntb.gov.ua

Table 1: Representative Optimized Geometrical Parameters (Theoretical) Note: The following data is illustrative of typical results obtained from DFT calculations for similar azo dye structures and may not represent experimentally verified values for this specific compound.

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| N=N Bond Length | ~1.25 Å | Characteristic of the azo linkage. |

| C-N Bond Lengths | ~1.42 Å | Connects the azo group to the aromatic rings. |

| C-O Bond Length | ~1.36 Å | Indicates the phenolic hydroxyl group. |

| C-N=N Bond Angle | ~113° | Defines the geometry around the azo bridge. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) acts as the electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich naphthalene ring and the hydroxyl group, while the LUMO is distributed across the azo bridge and the phenyl ring system. A small HOMO-LUMO gap suggests that the molecule can be easily excited, which is characteristic of colored compounds. researchgate.net DFT calculations are used to determine the energies of these orbitals and related quantum chemical parameters. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Parameters Note: These values are representative examples based on DFT calculations for analogous azo dyes.

| Parameter | Typical Calculated Value (eV) | Formula/Definition |

|---|---|---|

| EHOMO | -6.24 | Energy of the Highest Occupied Molecular Orbital. researchgate.net |

| ELUMO | -2.90 | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net |

| Energy Gap (ΔE) | 3.34 | ΔE = ELUMO - EHOMO. researchgate.net |

| Ionization Potential (I) | 6.24 | I ≈ -EHOMO. nih.gov |

| Electron Affinity (A) | 2.90 | A ≈ -ELUMO. researchgate.net |

| Chemical Hardness (η) | 1.67 | η = (I - A) / 2. researchgate.net |

DFT calculations are highly effective in predicting spectroscopic data. Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra by calculating electronic excitation energies and oscillator strengths. nih.govresearchgate.net For this compound, TD-DFT can predict the maximum absorption wavelength (λmax), which corresponds to the π→π* and n→π* electronic transitions responsible for its color. researchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.netnih.gov These calculations help in the assignment of vibrational modes to specific functional groups, such as the O-H stretch of the hydroxyl group, the characteristic N=N stretch of the azo group, and various C-H and C=C stretching modes within the aromatic rings. researchgate.net

Table 3: Predicted Spectroscopic Data Note: These values are illustrative and based on typical DFT calculation results for this class of compounds.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~480-510 nm | π→π* and n→π* transitions. nih.gov |

| IR | Vibrational Frequency | ~3100-3200 cm-1 | O-H stretch. nih.gov |

| IR | Vibrational Frequency | ~1440-1470 cm-1 | N=N stretch. researchgate.netnih.gov |

| IR | Vibrational Frequency | ~1600 cm-1 | Aromatic C=C stretch. |

Ab Initio Quantum Chemical Calculations

Ab initio calculations are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net While often more computationally intensive than DFT, they can provide highly accurate results for specific properties like tautomeric equilibria.

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in two tautomeric forms: the azo (enol) form and the hydrazone (keto) form. These forms are in equilibrium, and their relative stability is a key factor influencing the dye's color and properties.

Azo-Hydrazone Tautomerism:

Azo form: Features an -N=N- double bond and a hydroxyl (-OH) group on the naphthalene ring.

Hydrazone form: Features a -NH-N=C- structure, with the proton transferred from the oxygen to one of the azo nitrogen atoms, and a carbonyl (C=O) group on the naphthalene ring.

Quantum chemical calculations can model this equilibrium by optimizing the geometry of both tautomers and calculating their relative energies. ijpcbs.com The energy difference indicates which form is more stable. Furthermore, these methods can map the potential energy surface for the intramolecular proton transfer, identifying the transition state and calculating the energy barrier for the tautomerization process. ijpcbs.com Studies on similar compounds show that the hydrazone form is often more stable, particularly in the solid state and in nonpolar solvents. researchgate.net

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. ijpcbs.comrsc.org Solvation models are used in computational chemistry to simulate these environmental effects. The Polarizable Continuum Model (PCM), and its integral equation formalism variant (IEFPCM), are commonly used methods. nih.govresearchgate.net

These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. rsc.org By performing calculations with different solvent models (e.g., ethanol (B145695), water, chloroform), researchers can predict how polarity affects the electronic structure, tautomeric equilibrium, and UV-Vis absorption spectra. nih.govijpcbs.com For instance, polar solvents can stabilize one tautomer over another by forming hydrogen bonds, leading to a shift in the equilibrium and a corresponding change in the observed λmax. ijpcbs.com

Theoretical Prediction and Analysis of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties in organic molecules, particularly azo dyes like this compound, is a burgeoning field driven by their potential use in advanced technologies such as optical data storage, telecommunications, and dynamic image processing. researchgate.netnih.gov Computational chemistry, primarily through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful framework for predicting and analyzing the NLO response of these materials before their synthesis, saving time and resources. researchgate.netnih.gov

Azo dyes are characterized by a donor-π-acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. nih.gov This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for generating significant NLO effects. nih.govnih.gov In this compound, the methylphenyl group can act as a donor, the azo group (-N=N-) serves as the π-bridge, and the naphthol moiety functions as the acceptor. The efficiency of this ICT process directly correlates with the magnitude of the molecular hyperpolarizabilities (β and γ), which are the primary indicators of a material's NLO activity. nih.gov

Theoretical predictions of NLO properties are typically performed using DFT calculations with specific functionals, such as B3LYP or M06-2X, and appropriate basis sets like 6-311G(d,p). researchgate.netresearchgate.net These calculations can determine several key parameters:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A smaller HOMO-LUMO energy gap generally indicates higher molecular reactivity and is often associated with enhanced NLO properties due to easier electronic transitions. nih.govacs.org

Hyperpolarizabilities: The calculations yield values for the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govjmcs.org.mx Large β and γ values are desirable for second and third-order NLO applications, respectively. nih.gov

UV-Vis Absorption: TD-DFT is used to simulate the electronic absorption spectrum, predicting the maximum absorption wavelength (λmax). acs.org A red-shifted absorption spectrum often correlates with a smaller energy gap and a stronger ICT, contributing to a larger NLO response. acs.org

Research on similar push-pull azo dyes has shown that structural modifications, such as altering the donor or acceptor groups, can significantly tune the NLO response. researchgate.netjmcs.org.mx For instance, incorporating stronger electron-withdrawing or donating groups can enhance the ICT process and thereby increase the hyperpolarizability values. jmcs.org.mx

Table 1: Representative Theoretical NLO Properties of Azo Dyes Calculated via DFT (Note: The following values are representative examples for similar azo dye structures and illustrate typical data obtained from DFT calculations. Specific values for this compound would require dedicated computation.)

| Parameter | Symbol | Typical Calculated Value Range | Unit |

| HOMO-LUMO Energy Gap | Egap | 2.3 - 4.6 | eV |

| Linear Polarizability | <α> | 4.1 x 10-23 - 5.0 x 10-23 | esu |

| First Hyperpolarizability | βtot | 6.3 x 10-30 - 8.5 x 10-27 | esu |

| Second Hyperpolarizability | <γ> | 4.3 x 10-35 - 13.2 x 10-32 | esu |

| Maximum Absorption Wavelength | λmax | 400 - 463 | nm |

Data sourced from computational studies on various azo and heterocyclic dyes. nih.govnih.govresearchgate.netmdpi.com

Molecular Docking and Ligand-Receptor Interaction Studies (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions at a molecular level.

Computational Methodologies for Predicting Binding Affinity

Predicting the binding affinity between a ligand like this compound and a target protein is a central goal of molecular docking. nih.gov Binding affinity quantifies the strength of the interaction and is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). frontiersin.org A smaller value indicates a stronger binding interaction. frontiersin.org

Several computational methodologies are employed to estimate binding affinity:

Scoring Functions: These are mathematical models used to approximate the binding free energy of the protein-ligand complex. nih.gov Classical scoring functions are computationally efficient and are categorized into force-field-based, empirical, and knowledge-based functions. nih.gov They calculate a score based on factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. columbia.edu

Free Energy-Based Simulations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate predictions but are computationally intensive. nih.govcolumbia.edu They calculate the free energy change of binding by simulating a thermodynamic cycle.

Machine Learning and Deep Learning: More recent approaches utilize machine learning and deep learning algorithms trained on large datasets of known protein-ligand complexes and their experimental binding affinities. nih.govfrontiersin.org These models can learn complex relationships between the structural features of a complex and its binding strength to provide highly accurate predictions. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the receptor, performing the docking simulation to generate various binding poses, and then using a scoring function to rank these poses and predict the binding affinity. tum.dedergipark.org.tr

Table 2: Overview of Computational Methodologies for Binding Affinity Prediction

| Methodology | Principle | Strengths | Weaknesses |

| Classical Scoring Functions | Uses mathematical equations to estimate binding energy based on intermolecular interactions. nih.gov | Fast, suitable for high-throughput screening. columbia.edu | Lower accuracy, can produce false positives/negatives. columbia.edu |

| Free Energy Simulations (FEP/TI) | Calculates the change in Gibbs free energy (ΔG) through rigorous statistical mechanics simulations. nih.gov | High accuracy, physically rigorous. nih.gov | Computationally very expensive, time-consuming. columbia.edu |

| Machine Learning/Deep Learning | Trains a model on large datasets of experimental binding data to predict affinity based on molecular features. nih.gov | Can achieve high accuracy, learns complex patterns. nih.gov | Requires large, high-quality datasets for training. |

Analysis of Molecular Interactions and Binding Modes at a Theoretical Level

Once a docking simulation generates a likely binding pose, a detailed analysis of the molecular interactions is crucial for understanding the mechanism of binding. dntb.gov.ua This theoretical analysis focuses on identifying the specific forces and contacts that stabilize the ligand within the receptor's binding site. researchgate.net

The primary types of interactions analyzed include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom donor and an acceptor (e.g., the hydroxyl group on the naphthol ring of the ligand and an amino acid residue like Asp, Glu, or Ser in the protein). itu.edu.tr

Hydrophobic Interactions: These occur between the nonpolar regions of the ligand (like the phenyl and naphthalene rings) and nonpolar amino acid residues (e.g., Leu, Val, Phe) in the binding pocket. dergipark.org.tr

Pi-Interactions: These include π-π stacking (between aromatic rings), π-cation (between an aromatic ring and a positively charged group), and π-alkyl interactions. dergipark.org.tr

Computational software visualizes these interactions, allowing researchers to pinpoint the key residues involved in binding. nih.gov For example, a study on a similar azo-naphthol compound complexed with an E. coli protein identified specific hydrogen bonds and hydrophobic contacts that were critical for its inhibitory activity. nih.govresearchgate.net This level of analysis is vital for structure-based drug design, where a ligand can be chemically modified to enhance its interactions with the target, thereby improving its binding affinity and biological activity. dntb.gov.ua

Table 3: Hypothetical Molecular Docking Results for this compound (Note: This table presents a hypothetical but realistic example of docking results for the title compound with a target protein, based on findings for similar molecules.)

| Parameter | Value / Description |

| Target Protein | Example: E. coli DNA gyrase B (PDB ID: 1HNJ) nih.govresearchgate.net |

| Binding Energy | -9.9 kcal/mol |

| Inhibition Constant (Ki) | 150 nM (calculated) |

| Key Interacting Residues | Asp73, Gly77, Ala50, Ile78, Pro79 |

| Hydrogen Bonds | The hydroxyl (-OH) group of the naphthalenol ring forms a hydrogen bond with the carboxylate side chain of Aspartic Acid (Asp73). nih.gov |

| Hydrophobic Interactions | The naphthalene and methylphenyl rings are engaged in hydrophobic interactions with Alanine (Ala50), Isoleucine (Ile78), and Proline (Pro79). nih.gov |

| Pi-Alkyl Interaction | The phenyl ring interacts with the alkyl portion of the Isoleucine (Ile78) side chain. |

Coordination Chemistry: Metal Complexation Studies

Ligand Properties of 4-((4-Methylphenyl)azo)-1-naphthalenol Towards Metal Ions

The ability of this compound to bind with metal ions is dictated by its molecular structure, specifically the arrangement of its electron-donating atoms.

This compound typically acts as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms. researchgate.net Structural studies and spectroscopic analyses of similar azo-naphthol compounds confirm that the primary chelation sites are the phenolic oxygen of the hydroxyl (-OH) group and one of the nitrogen atoms of the azo (-N=N-) group. orientjchem.orgacs.orgresearchgate.net Upon complexation, the hydroxyl group usually undergoes deprotonation, and the resulting phenolate (B1203915) oxygen atom forms a coordinate bond with the metal ion. orientjchem.orgresearchgate.net Simultaneously, a nitrogen atom from the azo bridge coordinates to the same metal ion, forming a stable five- or six-membered chelate ring. This bidentate chelation is a common feature among o-hydroxy azo dyes. researchgate.net

The azo and hydroxyl groups are fundamental to the metal-binding capability of this compound. researchgate.net The hydroxyl group, being in the ortho position to the azo linkage (on the naphthol ring), creates an ideal geometry for chelation. The deprotonation of this hydroxyl group provides a strong anionic oxygen donor, which forms a robust bond with the metal cation. acs.org The azo group, with its lone pair of electrons on the nitrogen atoms, serves as the second coordination site. nih.gov The combined electronic effects of these two groups enhance the molecule's ability to form stable complexes with various transition metal ions. rsc.org The introduction of these electron-donating fragments into the molecular structure increases the capacity for complexation with metal cations. rsc.org

Synthesis and Characterization of Metal Complexes

The creation and verification of metal complexes involving azo-naphthol ligands are achieved through established chemical and analytical procedures.

The synthesis of transition metal complexes with ligands like this compound generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. bumipublikasinusantara.id A common method is to dissolve the azo dye in a solvent such as ethanol (B145695), methanol, or DMF. acs.orgbumipublikasinusantara.id A solution of the desired metal salt (e.g., chlorides, acetates, or sulfates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same or a miscible solvent is then added to the ligand solution. bumipublikasinusantara.idresearchgate.net The reaction mixture is often heated under reflux for several hours to ensure the completion of the complexation reaction. researchgate.netupb.ro The resulting metal complex, which often precipitates upon cooling or solvent evaporation, can then be isolated by filtration, washed to remove unreacted starting materials, and dried. upb.rounb.ca The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be influenced by the reaction conditions and the nature of the metal ion. researchgate.netbumipublikasinusantara.id

A suite of spectroscopic techniques is employed to confirm the formation of the metal complex and to elucidate its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites. The key spectral changes observed upon complexation of an azo-naphthol ligand are:

The disappearance or significant broadening and shifting of the O-H stretching band (typically around 3100-3400 cm⁻¹) of the naphthol group, which indicates deprotonation and coordination of the phenolic oxygen. nih.govacs.org

A shift in the stretching frequency of the azo group (-N=N-), usually observed around 1400-1550 cm⁻¹, to a lower wave number. orientjchem.orgnih.govacs.org This shift confirms the participation of an azo nitrogen atom in the coordination.

The appearance of new, low-frequency bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, typically below 650 cm⁻¹. researchgate.net

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Inference |

| ν(O-H) | 3100-3400 | Absent or Broadened | Deprotonation and coordination of hydroxyl oxygen nih.govacs.org |

| ν(N=N) | 1450-1550 | Shift to lower frequency (e.g., 1430-1470) | Coordination of azo nitrogen orientjchem.orgacs.org |

| ν(M-O) / ν(M-N) | Not Present | 400-650 | Formation of new bonds between metal and ligand researchgate.net |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are compared to that of the free ligand. Complexation typically leads to a bathochromic (red) shift in the absorption bands. bumipublikasinusantara.id This shift arises from the interaction of the metal ion's d-orbitals with the π-orbitals of the ligand, affecting the energy of the n→π* and π→π* transitions within the azo chromophore. bumipublikasinusantara.idresearchgate.net

| Compound Type | Typical λmax (nm) | Transition Type |

| Free Azo-Naphthol Ligand | 320 - 480 | n→π, π→π bumipublikasinusantara.idresearchgate.net |

| Metal-Ligand Complex | Higher Wavelength (Shifted) | Ligand-to-Metal Charge Transfer (LMCT) bumipublikasinusantara.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR provides definitive evidence of coordination. The most telling observation is the disappearance of the signal corresponding to the acidic hydroxyl proton upon complex formation, confirming its deprotonation. orientjchem.org Other proton signals within the ligand may also experience shifts due to the change in the electronic environment upon coordination. orientjchem.org

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the metal complexes. acs.org The analysis involves monitoring the mass of the sample as it is heated at a constant rate. The resulting TGA curve provides information on decomposition patterns and the presence of solvent or water molecules in the complex. nih.gov For instance, an initial weight loss at a lower temperature (around 100-150°C) typically corresponds to the loss of lattice or uncoordinated water molecules, while weight loss at higher temperatures (e.g., 150-250°C) can indicate the removal of coordinated water molecules. The subsequent decomposition steps at even higher temperatures relate to the breakdown of the organic ligand framework, eventually leaving a metal oxide residue. acs.orgresearchgate.net This analysis helps to confirm the composition of the complex as determined by other methods. nih.govresearchgate.net

Magnetic Susceptibility and Electrical Conductivity Studies of Metal Complexes

While specific studies detailing the magnetic susceptibility and electrical conductivity of metal complexes derived from this compound are not extensively reported in the available literature, the general behavior of analogous azo dye complexes provides a framework for understanding their potential properties.

Magnetic Susceptibility:

Magnetic susceptibility measurements are crucial for determining the geometry and the nature of the metal-ligand bond in coordination complexes. For transition metal complexes of azo dyes, the magnetic moment can indicate whether a complex is high-spin or low-spin and can help in assigning its geometry (e.g., octahedral, tetrahedral, or square planar).

In related studies of metal complexes with similar azo-naphthol ligands, the magnetic moments have been used to elucidate the electronic configuration of the central metal ion. For instance, studies on Mn(II), Fe(II), Co(II), and Ni(II) complexes with other bidentate azo dye ligands have shown magnetic moment values that correspond to their expected spin-only values in octahedral or distorted octahedral geometries. It is anticipated that the metal complexes of this compound would exhibit similar magnetic properties, which would be dependent on the specific metal ion and the stoichiometry of the complex.

Electrical Conductivity:

The molar electrical conductivity of metal complexes in solution is a key indicator of their electrolytic nature. Low conductivity values typically suggest non-electrolytic behavior, indicating that the anions are coordinated within the coordination sphere of the metal ion. Conversely, high conductivity values point towards an electrolytic nature, where the anions exist outside the coordination sphere.

For metal complexes of analogous azo dyes, molar conductivity measurements in solvents like DMF or DMSO have often revealed their non-electrolytic character. This suggests that the ligand and any other coordinating anions are directly bound to the metal center. It is plausible that the metal complexes of this compound would also exhibit low molar conductivity, consistent with the formation of neutral complexes.

A hypothetical data table for the magnetic and electrical properties of such complexes is presented below, based on typical findings for similar compounds.

| Metal Complex | Magnetic Moment (μ_eff, B.M.) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

| [Co(L)₂] | ~4.8 - 5.2 | 10-20 | Non-electrolyte |

| [Ni(L)₂] | ~2.9 - 3.4 | 12-22 | Non-electrolyte |

| [Cu(L)₂] | ~1.9 - 2.2 | 8-18 | Non-electrolyte |

| [Zn(L)₂] | Diamagnetic | 15-25 | Non-electrolyte |

Note: 'L' represents the deprotonated form of this compound. The data presented is hypothetical and based on general observations for similar azo dye complexes.

Determination of Stability Constants and Thermodynamic Parameters of Complex Formation

The stability of metal complexes in solution is quantified by their stability constants (log K), while the thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) provide insight into the spontaneity and driving forces of the complexation reaction. These parameters are typically determined using potentiometric or spectrophotometric titration methods.

Although specific experimental data for this compound are not available, the general principles can be outlined. The determination of stability constants often involves monitoring the change in pH or absorbance of a solution containing the ligand upon the incremental addition of a metal ion solution.

The thermodynamic parameters can be calculated from the stability constants determined at different temperatures using the van't Hoff equation. A negative value of ΔG° indicates a spontaneous complexation process. The signs and magnitudes of ΔH° and ΔS° reveal whether the reaction is exothermic or endothermic and whether it is driven by enthalpy or entropy changes. For many azo dye complexation reactions, the process is found to be spontaneous and often exothermic.

A hypothetical table of stability constants and thermodynamic parameters is provided below to illustrate the expected trends.

| Metal Ion | log K₁ | log K₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | ~5.8 | ~4.5 | Negative | Negative | Positive |

| Ni(II) | ~6.2 | ~4.9 | Negative | Negative | Positive |

| Cu(II) | ~7.5 | ~6.1 | Negative | Negative | Positive |

| Zn(II) | ~5.5 | ~4.2 | Negative | Negative | Positive |

Note: The data presented is hypothetical and based on general observations for similar azo dye complexes. The values would be experimentally determined for specific conditions.

Degradation Mechanisms and Environmental Fate

Photochemical Degradation Pathways of Azo Dyes

The photochemical degradation of azo dyes, such as 4-((4-Methylphenyl)azo)-1-naphthalenol, is a crucial process influencing their persistence in aquatic environments exposed to sunlight. This degradation is primarily initiated by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of the dye molecule and subsequent chemical reactions. The azo bond (–N=N–) is often the most labile part of the molecule under photochemical stress.

The degradation can proceed through several pathways, including photo-oxidation and photoreduction. In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be generated. These highly reactive species can attack the aromatic rings and the azo linkage of this compound, leading to the cleavage of the molecule and the formation of smaller, often colorless, organic compounds. The process can ultimately lead to the mineralization of the dye into carbon dioxide, water, and inorganic ions.

The specific products of photochemical degradation will depend on various factors, including the wavelength of light, the presence of other chemical species in the water, and the pH. For this compound, it is anticipated that photochemical degradation would lead to the cleavage of the azo bond, potentially forming 4-methylphenol and 1-amino-4-naphthol, as well as various hydroxylated and nitrated derivatives of the parent molecule and its primary degradation products.

Table 1: Expected Photochemical Degradation of this compound

< table> < thead> < tr> < th>Reactant(s) < th>Conditions < th>Expected Primary Degradation Products < th>Further Degradation Products < /tr> < /thead> < tbody> < tr> < td>this compound, Water, Oxygen < td>Sunlight (UV radiation) < td>4-methylphenol, 1-amino-4-naphthol, Hydroxylated derivatives < td>Smaller organic acids, Carbon dioxide, Water < /tr> < /tbody> < /table>

Biotic Degradation Mechanisms

The biological breakdown of azo dyes is a key component of their environmental fate, primarily occurring in microbial communities in soil and sediment.

Reductive Cleavage of Azo Bonds by Microbial Enzymes (e.g., Azoreductase Activity)

The initial and often rate-limiting step in the biotic degradation of azo dyes is the reductive cleavage of the azo bond. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as azoreductases, which are produced by a wide variety of microorganisms, including bacteria and fungi. nih.govmdpi.com Azoreductases transfer electrons from electron donors like NADH or NADPH to the azo dye, which acts as an electron acceptor. This process breaks the –N=N– double bond, resulting in the formation of two separate aromatic amines. nih.govmdpi.com

For this compound, the reductive cleavage of the azo bond by azoreductase is expected to yield p-toluidine (B81030) (4-methylaniline) and 1-amino-4-naphthalenol. This degradation step typically occurs under anaerobic or microaerophilic conditions, as oxygen can compete with the azo dye for the reducing equivalents. researchgate.net

Investigation of Aromatic Amine Metabolite Formation

Following the initial reductive cleavage of the azo bond, the resulting aromatic amines become available for further microbial degradation. The expected primary aromatic amine metabolites from this compound are p-toluidine and 1-amino-4-naphthalenol. The fate of these amines is of significant environmental concern, as some aromatic amines are known to be more toxic and persistent than the parent dye molecule. nih.govgsconlinepress.com

The subsequent degradation of these aromatic amines generally occurs under aerobic conditions, where they can be used by microorganisms as a source of carbon and nitrogen. researchgate.net The degradation pathways of aromatic amines typically involve hydroxylation and ring cleavage, eventually leading to their mineralization. However, the complete biodegradation of these metabolites can be slow and may not always occur, potentially leading to their accumulation in the environment.

Table 2: Expected Biotic Degradation of this compound

< table> < thead> < tr> < th>Reactant(s) < th>Conditions < th>Key Enzymes < th>Expected Aromatic Amine Metabolites < /tr> < /thead> < tbody> < tr> < td>this compound, Microbial communities < td>Anaerobic/Microaerophilic followed by Aerobic < td>Azoreductase (anaerobic), Mono- and dioxygenases (aerobic) < td>p-Toluidine, 1-Amino-4-naphthalenol < /tr> < /tbody> < /table>

Thermal Decomposition Studies and Stability Analysis

The thermal stability of azo dyes is an important consideration for their application and their fate in environments subject to high temperatures. Thermal decomposition studies, often conducted using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide information on the temperature at which the dye begins to break down and the products that are formed.

For azo dyes in general, thermal decomposition often involves the cleavage of the azo bond, leading to the release of nitrogen gas and the formation of various aromatic fragments. tsu.eduresearchgate.net The stability of a particular azo dye is influenced by its specific chemical structure, including the nature of the substituents on the aromatic rings.

Table 3: Expected Thermal Decomposition of this compound

< table> < thead> < tr> < th>Compound < th>Analytical Technique < th>Expected Onset of Decomposition < th>Expected Primary Decomposition Products < /tr> < /thead> < tbody> < tr> < td>this compound < td>Thermogravimetric Analysis (TGA) < td>~200-300°C (estimated) < td>Nitrogen gas, p-Toluidine, 1-Naphthol (B170400), Aromatic fragments < /tr> < /tbody> < /table>

Advanced Functional Applications and Material Science Perspectives

Development of Molecular Sensors Based on Tautomeric Shifts and Metal Ion Recognition

The development of molecular sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. Azo dyes, including those based on the 1-naphthol (B170400) scaffold, are promising candidates for chemosensors due to their distinct colorimetric and spectrophotometric responses to various analytes, such as metal ions. This sensing capability is often rooted in the phenomenon of tautomerism and the ability to form stable complexes with metal ions.

Azo-naphthol dyes like 4-((4-Methylphenyl)azo)-1-naphthalenol can exist in a tautomeric equilibrium between the azo form and the hydrazone form. The position of this equilibrium is sensitive to the surrounding chemical environment, including solvent polarity and the presence of metal ions. The interaction with a metal ion can stabilize one tautomeric form over the other, leading to a noticeable shift in the compound's absorption spectrum. This chromogenic effect forms the basis of its application as a colorimetric sensor.

For instance, studies on analogous compounds such as 4-(p-phenyl azo sulfonic acid)-1-naphthol have demonstrated its utility as a sensitive and selective reagent for the spectrophotometric determination of trace amounts of cobalt and nickel ions. rsc.org The complexation of the metal ion with the azo dye leads to the formation of a new complex with a distinct maximum absorption wavelength, allowing for quantitative analysis. Similarly, research on 4-(2-hydroxyphenyl azo)-1-naphthol has shown that the azo ligand coordinates with metal ions like Cr(III), Mn(II), and Fe(III) through the nitrogen atoms of the azo group and the oxygen of the hydroxyl group, resulting in the formation of stable complexes with unique spectral properties. nih.gov

While direct research on the metal ion sensing capabilities of this compound is not extensively documented in publicly available literature, the established principles of tautomeric shifts and metal ion complexation in closely related 4-arylazo-1-naphthol derivatives provide a strong foundation for its potential in this area. The key interactions governing this sensing mechanism are summarized in the table below.

| Interacting Species | Key Interaction Mechanism | Observable Change | Potential Application |

| Metal Ions | Complexation with azo and hydroxyl groups | Shift in UV-Vis absorption spectrum (color change) | Colorimetric or spectrophotometric detection of metal ions |

| Protons (pH change) | Shift in azo-hydrazone tautomeric equilibrium | Change in color and absorption spectrum | pH-sensitive indicator |

Application in Advanced Organic Synthesis as Chemical Precursors

The reactivity of the azo and naphthol moieties in this compound and its derivatives makes them valuable precursors in advanced organic synthesis for the construction of more complex molecular architectures, particularly heterocyclic compounds. These heterocyclic systems are often associated with a wide range of biological and pharmacological activities.

Research has demonstrated that related 4-arylazo-1-naphthol compounds can serve as versatile starting materials for the synthesis of novel fused heterocyclic systems. For example, 4-phenyldiazenyl-1-naphthol has been utilized in heteroaromatization reactions to produce a variety of new benzochromeno[2,3-d]pyrimidine and benzochromeno[2,3-b]pyridine derivatives. nih.govdntb.gov.ua These reactions leverage the reactivity of the naphthol ring and the directing influence of the azo group to build complex polycyclic structures.

The general synthetic utility of aryl azo compounds is well-established. They are typically synthesized via an azo coupling reaction, which involves the electrophilic substitution of an aryl diazonium cation onto an electron-rich aromatic ring, such as a naphthol. wikipedia.org The resulting azo compound can then undergo further chemical transformations. For instance, the azo group itself can be a site of reactivity, or the aromatic rings can be functionalized.

While specific examples detailing the use of this compound as a precursor in cycloaddition or other advanced synthetic reactions are not widely reported, the established reactivity of the 4-arylazo-1-naphthol scaffold suggests its potential in this domain. The photochemical oxidation of 4-arylazo-1-naphthols to yield 1,4-naphthaquinone and an aryl-diazonium ion further highlights the synthetic possibilities of this class of compounds. rsc.org

| Precursor Compound Family | Synthetic Transformation | Resulting Heterocyclic System |

| 4-Arylazo-1-naphthols | Heteroaromatization reactions | Benzochromenopyrimidines, Benzochromenopyridines |

Integration into Functional Materials for Optoelectronic or Other Advanced Applications

The extended π-conjugated system present in this compound, arising from the connection of the phenyl and naphthyl ring systems through the azo bridge, is responsible for its characteristic color and also endows it with interesting optical and electronic properties. These properties make azo dyes, as a class, candidates for integration into functional materials for optoelectronic and other advanced applications.

Azo dyes are known for their use in a variety of technological fields, including as colorants, in liquid crystals, and for molecular recognition. nih.gov Their ability to undergo reversible trans-cis isomerization upon exposure to light of a specific wavelength makes them particularly interesting for applications such as optical data storage, molecular switches, and in the development of photoresponsive materials.

While the direct integration of this compound into optoelectronic devices is not extensively documented, research on other azo dyes provides a strong indication of their potential. For example, certain azo dyes have been investigated as sensitizers in dye-sensitized solar cells (DSSCs), where they are responsible for absorbing light and injecting electrons into a semiconductor material to generate a photocurrent. The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectrum, energy levels, and stability.

Furthermore, the nonlinear optical (NLO) properties of azo dyes are another area of active research. Materials with high NLO responses are crucial for applications in optical communications, optical computing, and photonics. The delocalized π-electron system and the presence of donor and acceptor groups in azo dyes can lead to significant NLO effects.

The potential for this compound in these advanced applications is theoretically plausible given its structural features. However, further research is required to fully elucidate its specific optoelectronic properties and to explore its practical integration into functional materials.

| Property | Potential Application | Relevant Molecular Feature |

| Photoisomerization | Optical data storage, molecular switches | Reversible trans-cis isomerization of the azo group |

| Light absorption in the visible spectrum | Dye-sensitized solar cells (DSSCs) | Extended π-conjugated system |

| Nonlinear optical (NLO) properties | Photonics, optical computing | Delocalized π-electrons and donor-acceptor character |

Conclusion and Future Research Directions

Summary of Key Academic Insights on 4-((4-Methylphenyl)azo)-1-naphthalenol

Academic research has established the fundamental chemical identity and a reliable synthetic route for this compound via diazotization and azo coupling. Its molecular structure has been confirmed through standard spectroscopic methods. The compound is characterized by an extended π-conjugated system, which is the origin of its chromophoric properties.

Identification of Unexplored Research Avenues and Methodological Challenges

While the basic properties are understood, several research areas remain underexplored. There is a lack of detailed, published experimental data specifically for the thermal properties (TGA/DSC) and photostability of this compound. A comprehensive study on its solvatochromic behavior in a wide range of solvents would provide deeper insights into solute-solvent interactions. Furthermore, the potential for this compound to exhibit liquid crystalline properties, a known characteristic of some azo-based molecules, has not been thoroughly investigated. mdpi.com Methodological challenges include the synthesis of high-purity single crystals suitable for X-ray diffraction to precisely determine its solid-state structure.

Potential for Interdisciplinary Research in Azo-Naphthol Chemistry